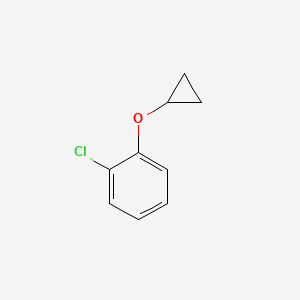
1-Chloro-2-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-cyclopropoxybenzene is an organic compound with the molecular formula C9H9ClO It is characterized by a benzene ring substituted with a chlorine atom and a cyclopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyclopropoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-cyclopropoxyphenol.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding quinones.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: 2-Cyclopropoxyphenol.
Oxidation: Cyclopropoxyquinone.
Reduction: Cyclopropylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-cyclopropoxybenzene involves its interaction with various molecular targets. The cyclopropoxy group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
1-Chloro-2-cyclopropylbenzene: Similar structure but lacks the oxygen atom in the cyclopropoxy group.
2-Chlorophenol: Contains a hydroxyl group instead of the cyclopropoxy group.
Cyclopropylbenzene: Lacks both the chlorine and oxygen atoms.
Uniqueness: 1-Chloro-2-cyclopropoxybenzene is unique due to the presence of both a chlorine atom and a cyclopropoxy group on the benzene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
38380-89-1 |
|---|---|
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
1-chloro-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 |
Clave InChI |
XYSVICBBBFDAGW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Difluoromethyl)-n-[(1-ethyl-5-fluoro-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744930.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11744937.png)
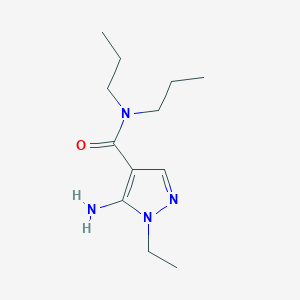
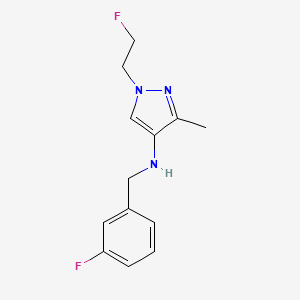
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744952.png)

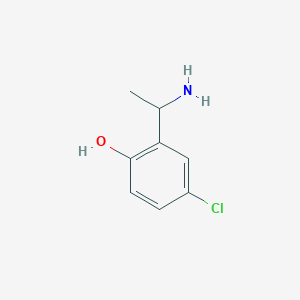
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744969.png)
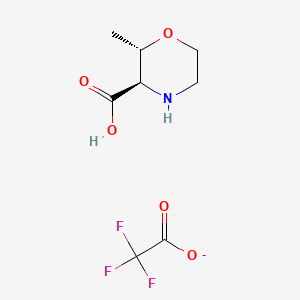
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11745020.png)

![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11745026.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11745028.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11745030.png)
